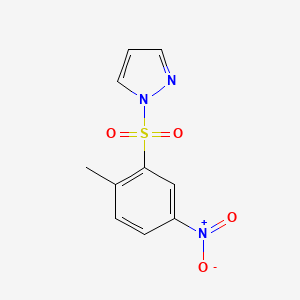

1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole

Description

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is a pyrazole derivative functionalized with a 2-methyl-5-nitrobenzenesulfonyl group. The sulfonyl moiety and nitro substituent confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-8-3-4-9(13(14)15)7-10(8)18(16,17)12-6-2-5-11-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEOYLVCCLWWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The starting materials, 2-methyl-5-nitrobenzenesulfonyl chloride and pyrazole, are fed into the reactor along with the base. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-(2-Methyl-5-aminobenzenesulfonyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 1-(2-Carboxy-5-nitrobenzenesulfonyl)-1H-pyrazole.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. In vitro studies demonstrated that some compounds had low cytotoxicity while maintaining high efficacy against Leishmania infantum and L. amazonensis .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Case studies have reported that derivatives of pyrazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 and HepG-2 .

The biological mechanisms underlying the activity of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell growth. This inhibition can disrupt metabolic pathways essential for the proliferation of these cells .

- Oxidative Stress Modulation : Pyrazole derivatives have demonstrated antioxidant properties, suggesting their potential use in preventing oxidative stress-related diseases. Studies indicate that these compounds can enhance the activity of antioxidant enzymes, thereby protecting cells from damage .

Data Tables

Case Study 1: Antileishmanial Activity

In a study focusing on antileishmanial activity, various pyrazole derivatives were synthesized and tested against L. infantum. Compounds showed IC50 values comparable to standard treatments like pentamidine but with significantly lower cytotoxicity towards mammalian cells. This highlights the potential of this compound as a lead compound in developing new antileishmanial drugs .

Case Study 2: Anticancer Efficacy

A series of pyrazole derivatives were evaluated for their anticancer properties against human cancer cell lines. One derivative exhibited a notable reduction in cell viability at low concentrations, demonstrating its potential as an effective anticancer agent with a favorable therapeutic index compared to traditional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonyl group can enhance the compound’s binding affinity to proteins, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole ():

- Methyl 1-ethyl-3-methyl-4-{[(2-nitrophenyl)sulfonyl]amino}-1H-pyrazole-5-carboxylate (): Features a 2-nitrophenylsulfonyl group, similar to the target compound but with a nitro group in the ortho position. This positional difference may lead to varied steric hindrance and electronic distribution, affecting interactions in biological systems .

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (): The 4-nitrophenyl group provides a para-nitro substituent, offering distinct resonance effects compared to the meta-nitro group in the target compound.

Physicochemical Properties

Key spectral data from analogues:

- NMR Shifts :

- IR Spectra :

Data Table: Comparative Analysis of Pyrazole Derivatives

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (CAS No. 1179394-14-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitro group and a sulfonyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression. The nitro group can undergo bioreduction, generating reactive intermediates that can covalently modify target proteins, thus altering their activity .

- Binding Affinity : The sulfonyl group enhances binding affinity to proteins, facilitating interactions that can modulate enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism .

- Case Study : A series of pyrazole-based LDH inhibitors demonstrated low nanomolar inhibition of both LDHA and LDHB, leading to reduced lactate production in pancreatic cancer cells .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation.

- Research Findings : Pyrazole-containing drugs like celecoxib are established COX inhibitors, suggesting that similar compounds could possess anti-inflammatory effects .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting various diseases:

- Drug Development : Its derivatives are being investigated for their potential to treat inflammatory diseases and cancers due to their inhibitory effects on key metabolic pathways .

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions, aiding in the understanding of disease mechanisms.

Comparative Biological Activity

To provide a clearer picture of the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sequential steps:

Pyrazole Core Formation : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazines under acidic conditions to form the 1H-pyrazole scaffold .

Sulfonylation : Reacting the pyrazole with 2-methyl-5-nitrobenzenesulfonyl chloride in anhydrous conditions (e.g., DCM, THF) using a base (e.g., triethylamine) to activate the pyrazole nitrogen .

Nitration : If the nitro group is not pre-installed, controlled nitration of the benzene ring using HNO₃/H₂SO₄ at low temperatures (0–5°C) is required to avoid over-nitration .

Q. Critical Parameters :

- Temperature Control : Excess heat during sulfonylation can lead to decomposition.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to pyrazole minimizes side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be applied to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole protons appear as doublets (δ 6.5–7.5 ppm, J = 2–3 Hz) due to adjacent nitrogen atoms.

- The sulfonyl group deshields adjacent protons, shifting aromatic signals upfield (δ 7.8–8.2 ppm) .

- IR : Strong S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ confirm sulfonylation .

- X-ray Crystallography : SHELX software refines crystal structures by analyzing diffraction data, resolving bond angles (e.g., C-S-O ~107°) and nitro group orientation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the sulfonylation of 1H-pyrazole derivatives to achieve desired substitution patterns?

Methodological Answer: Regioselectivity is influenced by:

- Steric Effects : Bulky substituents on the pyrazole (e.g., 5-methyl) direct sulfonylation to the less hindered nitrogen (N1) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzenesulfonyl moiety enhance electrophilicity, favoring attack at the pyrazole’s electron-rich nitrogen.

- Catalysis : Lewis acids (e.g., AlCl₃) can polarize the sulfonyl chloride, improving selectivity .

Case Study :

A 2024 study achieved >90% N1 selectivity by pre-complexing the sulfonyl chloride with BF₃·Et₂O before reacting with 5-methyl-1H-pyrazole .

Q. How do computational methods (DFT, molecular docking) aid in understanding the electronic properties and potential biological interactions of this compound?

Methodological Answer:

- DFT Calculations :

- Molecular Docking :

- Dock the compound into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina to estimate binding affinities (ΔG ~−8.5 kcal/mol).

- Validate with MD simulations to assess stability of ligand-protein complexes .

Q. What are the challenges in analyzing conflicting crystallographic data for pyrazole-sulfonamide derivatives, and how can they be resolved?

Methodological Answer: Common Conflicts :

- Discrepancies in torsion angles (e.g., C-S-N-C) due to crystal packing effects.

- Ambiguity in nitro group orientation (coplanar vs. twisted).

Q. Resolution Strategies :

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve precision .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) to explain packing anomalies .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can synthetic byproducts (e.g., over-nitrated or disulfonylated species) be systematically identified and minimized?

Methodological Answer:

- LC-MS Monitoring : Track reaction progress in real time to detect intermediates (e.g., m/z = 320 for monosulfonylated vs. 465 for disulfonylated).

- Byproduct Mitigation :

- Low-Temperature Nitration : Prevents di-nitration by limiting HNO₃ excess (<1.1 equiv) .

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl) during sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.